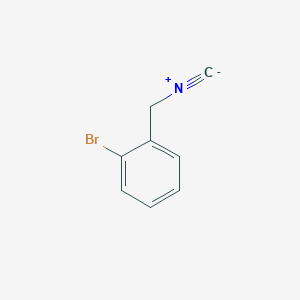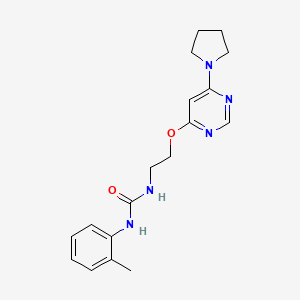
1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(o-tolyl)urea is a chemical compound that has gained significant interest among scientists due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the area of cancer treatment.
Wissenschaftliche Forschungsanwendungen
Urea Recognition
- 2,6-Bis(2-benzimidazolyl)pyridine as a Neutral Receptor: This receptor forms stable complexes with urea, used in chemical and biological recognition. The design of these receptors, including their binding affinity, is important for understanding and manipulating interactions in biological systems (Chetia & Iyer, 2006).
Role in Biological Processes
- Pyrimidine Derivatives in Biological Processes: Pyrimidine derivatives, such as the one , play a crucial role in numerous biological processes, including being a part of nucleic acids, vitamins, coenzymes, and uric acid. They are also found in several biologically active natural products and show significant therapeutic potential (Shilpa et al., 2012).
Synthesis and Antimicrobial Activity
- Synthesis of Pyrimidines and Antifungal Activity: Research on synthesizing various pyrimidine derivatives and testing their antimicrobial activities. This includes exploring different synthetic methods and analyzing the structural properties of these compounds (Hussein et al., 2012).
- Novel Heterocyclic Compounds with Sulfonamido Moiety: Developing new heterocyclic compounds containing a sulfonamido moiety, which are useful as antibacterial agents. This includes the reaction of various precursor compounds to produce derivatives with potential antibacterial properties (Azab et al., 2013).
Pharmaceutical and Medicinal Chemistry
- Antitumor Activity of Pyrrolo[2,3-d]pyrimidines: A study on designing and synthesizing a series of pyrrolo[2,3-d]pyrimidines as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis. These compounds showed significant antiproliferative potencies against various tumor cell lines (Liu et al., 2015).
Catalysis and Chemical Reactions
- Heteroaryl Ethers by Oxidative Palladium Catalysis: The synthesis of heteroaryl ethers using oxidative palladium-catalyzed cross-coupling of pyrimidines, a process relevant to medicinal chemistry and drug development (Bardhan et al., 2009).
Nonlinear Optical Properties
- Structural and Optical Exploration of Thiopyrimidine Derivatives: Studying the structural parameters and electronic properties of thiopyrimidine derivatives, which are significant in medicine and nonlinear optics (NLO) fields. This includes examining their molecular electronic potential and photophysical properties (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-14-6-2-3-7-15(14)22-18(24)19-8-11-25-17-12-16(20-13-21-17)23-9-4-5-10-23/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H2,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGNAQGDCHKBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCOC2=NC=NC(=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

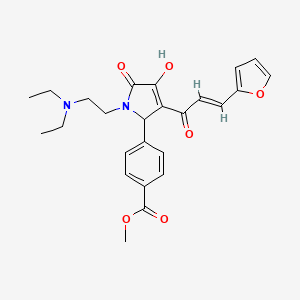
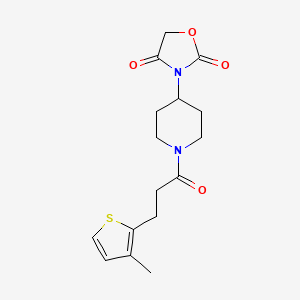
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2819606.png)

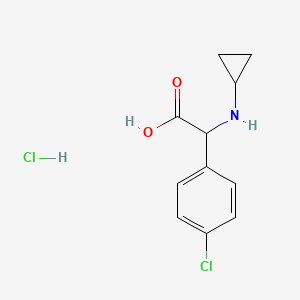
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzamide](/img/structure/B2819612.png)
![Methyl 2-[6-(3-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819613.png)
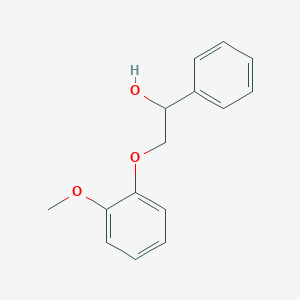
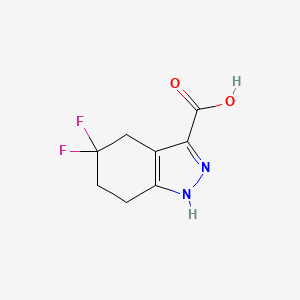


![Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine](/img/structure/B2819619.png)

